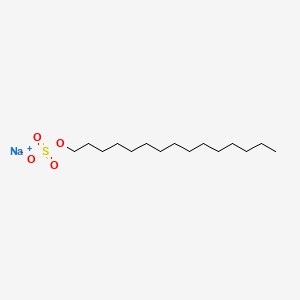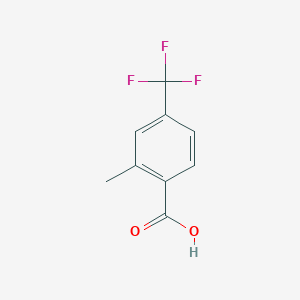
2-Methyl-4-(trifluoromethyl)benzoic acid
概要
説明
2-Methyl-4-(trifluoromethyl)benzoic acid is a derivative of benzoic acid. It has a molecular weight of 204.15 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Methyl-4-(trifluoromethyl)benzoic acid can be achieved from meta-chlorobenzotrifluoride raw material, with 2,2,6,6 tetramethyl piperidine magnesium chlorides or 2,2,6,6 tetramethyl piperidine lithium selectivity deprotonations . It can also be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .Molecular Structure Analysis
The molecular properties of 2-Methyl-4-(trifluoromethyl)benzoic acid have been studied using molecular orbital and empirical methods .Chemical Reactions Analysis
2-Methyl-4-(trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Physical And Chemical Properties Analysis
2-Methyl-4-(trifluoromethyl)benzoic acid is a slightly yellow to yellow-brown crystalline powder . It has a melting point of 13-14 °C and a boiling point of 94-95 °C/21 mmHg .科学的研究の応用
“2-Methyl-4-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C9H7F3O2 . It’s often used in the field of organic chemistry as a reagent or building block for the synthesis of more complex molecules .
- Field: Pharmaceutical Chemistry
- Application: This compound is used as an intermediate in the synthesis of various pharmaceuticals .
- Method: The specific method of application would depend on the pharmaceutical being synthesized .
- Results: The outcomes would also depend on the specific pharmaceutical being synthesized .
- Field: Organic Chemistry
- Application: “2-(Trifluoromethyl)benzoic acid” has been used in the synthesis of 1,3,4-oxadiazole derivatives .
- Method: The compound is used as a building block in the synthesis process .
- Results: The result is a 1,3,4-oxadiazole derivative containing a 2-fluoro-4-methoxy moiety .
- Field: Biochemistry
- Application: “2-(Trifluoromethyl)benzoic acid” has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
- Method: The binding was investigated using surface plasmon resonance and 1 HNMR spectroscopy .
- Results: The results would provide insights into the binding properties of these ligands .
- Field: Organic Chemistry
- Application: “4-(Trifluoromethyl)benzoic acid” has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- Method: The compound is used in N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- Results: The result is a salicylanilide 4-(trifluoromethyl)benzoate .
- Field: Analytical Chemistry
- Application: “4-(Trifluoromethyl)benzoic acid” has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids .
- Method: The analysis was performed using a GC/MS method .
- Results: The results would provide quantitative data on the concentration of fluorinated aromatic carboxylic acids .
Pharmaceutical Intermediate
Synthesis of 1,3,4-Oxadiazole Derivatives
Investigation of Ligand Binding
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSPVWAKZZUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623419 | |
| Record name | 2-Methyl-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)benzoic acid | |
CAS RN |
23984-82-9 | |
| Record name | 2-Methyl-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

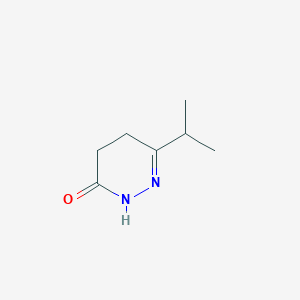
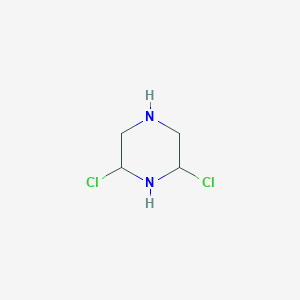
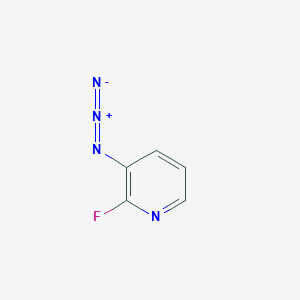
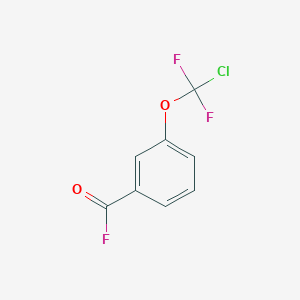
![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)
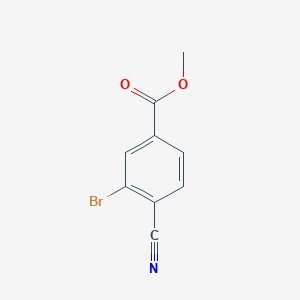
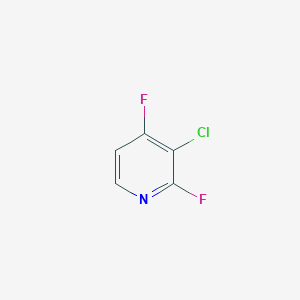

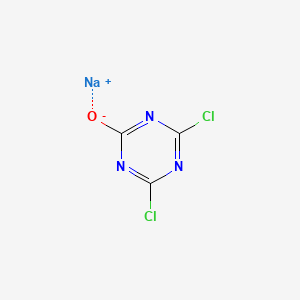
![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)
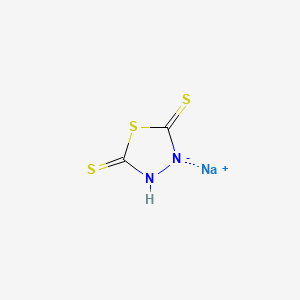
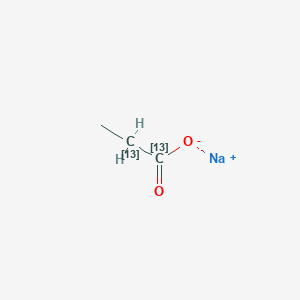
![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)
